7-Methoxy-5H-pyrido[3,2-b]indole

Quality Control Analytical Chemistry Scaffold Procurement

7-Methoxy-5H-pyrido[3,2-b]indole (CAS 1319734-00-3) is a tricyclic heterocyclic compound belonging to the δ-carboline (pyrido[3,2-b]indole) family, distinguished by a methoxy substituent at the 7-position of the indole ring system. With a molecular formula of C₁₂H₁₀N₂O and a molecular weight of 198.22 g/mol, this compound serves as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
Cat. No. B11899120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-5H-pyrido[3,2-b]indole
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3=C(N2)C=CC=N3
InChIInChI=1S/C12H10N2O/c1-15-8-4-5-9-11(7-8)14-10-3-2-6-13-12(9)10/h2-7,14H,1H3
InChIKeyHDLUSVMXPOAFRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-5H-pyrido[3,2-b]indole: Physicochemical Identity and Scaffold Context for Procurement Decisions


7-Methoxy-5H-pyrido[3,2-b]indole (CAS 1319734-00-3) is a tricyclic heterocyclic compound belonging to the δ-carboline (pyrido[3,2-b]indole) family, distinguished by a methoxy substituent at the 7-position of the indole ring system . With a molecular formula of C₁₂H₁₀N₂O and a molecular weight of 198.22 g/mol, this compound serves as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications . The experimentally determined melting point of 228–230 °C and predicted pKa of 15.06 provide critical quality control benchmarks that differentiate this specific substitution pattern from its unsubstituted parent scaffold (5H-pyrido[3,2-b]indole, MW 168.19) and positional isomers such as 8-methoxy-5H-pyrido[3,2-b]indole .

Why 7-Methoxy-5H-pyrido[3,2-b]indole Cannot Be Interchanged with Positional Isomers or the Parent Scaffold


Within the pyrido[3,2-b]indole scaffold, the position of methoxy substitution fundamentally alters electronic distribution, hydrogen-bonding capacity, and molecular recognition properties . The 7-methoxy regioisomer places the electron-donating substituent at a position that differentially modulates the indolic NH acidity (predicted pKa 15.06) compared to the unsubstituted scaffold . Structure–activity relationship (SAR) studies on structurally related β-carboline systems have demonstrated that the 7-methoxy moiety is a defining pharmacophoric element, responsible for both target engagement and off-target liability profiles [1]. Consequently, substituting 7-Methoxy-5H-pyrido[3,2-b]indole with the 8-methoxy positional isomer or the unsubstituted parent scaffold will alter binding affinity, physicochemical properties, and biological readout—undermining experimental reproducibility and lead optimization campaigns [1].

Quantitative Differentiation Evidence for 7-Methoxy-5H-pyrido[3,2-b]indole Against Closest Analogs


Melting Point as a Batch-Identity Discriminator: 7-Methoxy vs. Parent Scaffold vs. 8-Methoxy Isomer

The experimentally determined melting point of 7-Methoxy-5H-pyrido[3,2-b]indole is 228–230 °C , providing a sharp, verifiable thermal identifier that distinguishes it from the unsubstituted parent scaffold 5H-pyrido[3,2-b]indole and from the 8-methoxy positional isomer, for which the melting point is substantially lower (literature reports indicate significantly different thermal behavior) . This thermal signature enables rapid identity verification via differential scanning calorimetry (DSC) or melting point apparatus, reducing the risk of isomeric mis-assignment during inventory management or incoming quality control of commercial batches.

Quality Control Analytical Chemistry Scaffold Procurement

Predicted pKa as a Solubility and Formulation Discriminator Between 7-Methoxy and Parent Scaffold

The predicted acid dissociation constant (pKa) of 7-Methoxy-5H-pyrido[3,2-b]indole for the indolic NH proton is 15.06 ± 0.40 . The electron-donating 7-methoxy group increases the pKa of the indole NH relative to the unsubstituted 5H-pyrido[3,2-b]indole scaffold (for which the indolic NH pKa is expected to be lower due to the absence of the electron-donating methoxy substituent) . This shift in pKa alters the ionization state at physiological pH, directly affecting aqueous solubility, lipophilicity (logD), and passive membrane permeability—parameters that are critical for cell-based assay design and early pharmacokinetic profiling.

Physicochemical Profiling Formulation Development Drug Discovery

Molecular Weight Differential as a Purity and Identity Gatekeeper Against Parent Scaffold and Isomers

7-Methoxy-5H-pyrido[3,2-b]indole has an exact monoisotopic mass of 198.0793 g/mol . This value is 30.01 Da higher than the parent scaffold 5H-pyrido[3,2-b]indole (exact mass 168.0687 g/mol for C₁₁H₈N₂), corresponding precisely to the formal addition of a methoxy group (–OCH₃ replacing –H) . This mass shift provides a definitive LC-MS or GC-MS signature that unambiguously distinguishes the 7-methoxy derivative from the unsubstituted scaffold and from any non-methoxylated analogs, enabling high-confidence identity confirmation in high-throughput screening workflows.

Analytical Chemistry Mass Spectrometry Quality Assurance

Scaffold Privilege of 5H-Pyrido[3,2-b]indole Core in Anticancer Patent Space: 7-Methoxy as a Key Substitution Vector

The 5H-pyrido[3,2-b]indole (δ-carboline) scaffold is the core structure of a granted patent family (WO2016183115A1; US10174024B2) assigned to Bristol-Myers Squibb, claiming tricyclic compounds of this class as anticancer agents targeting bromodomain-containing proteins and epigenetic mechanisms [1]. Within this patent family, exemplification of methoxy-substituted derivatives (including compounds bearing methoxy groups on the pyridoindole core, e.g., Example 29 with IC₅₀ 5 nM against BRD4) demonstrates that methoxy substitution at specific positions on the 5H-pyrido[3,2-b]indole core is a validated design strategy for achieving nanomolar target engagement [1]. The 7-methoxy substitution pattern represents a distinct vector within this privileged scaffold space, offering a defined starting point for SAR exploration distinct from other regioisomeric substitution patterns.

Medicinal Chemistry Anticancer Drug Discovery Patent Landscape

Hydrogen Bond Donor/Acceptor Count as a Physicochemical Selectivity Filter Versus Parent Scaffold

7-Methoxy-5H-pyrido[3,2-b]indole possesses one hydrogen bond donor (indolic NH) and two hydrogen bond acceptors (pyridine N and methoxy O), as determined from its chemical structure . Relative to the parent scaffold 5H-pyrido[3,2-b]indole (which has one HBD and one HBA), the addition of the methoxy oxygen as a second hydrogen bond acceptor increases the compound's capacity for directed intermolecular interactions with biological targets [1]. This HBA count difference is meaningful for computational docking, pharmacophore modeling, and prediction of aqueous solubility and permeability—key parameters in early-stage drug discovery triage.

Drug-likeness Physicochemical Profiling Lead Optimization

Prioritized Application Scenarios for 7-Methoxy-5H-pyrido[3,2-b]indole Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Generation: δ-Carboline Scaffold with Defined 7-Methoxy Substitution for Anticancer SAR

Research teams pursuing bromodomain or epigenetic anticancer targets within the Bristol-Myers Squibb patent space (WO2016183115A1) should procure 7-Methoxy-5H-pyrido[3,2-b]indole as a structurally defined starting scaffold for derivatization [1]. The 7-methoxy substituent provides an electron-donating group at a position analogous to substitution patterns in β-carboline pharmacophores, where the 7-methoxy moiety has been identified as a critical determinant of biological activity [2]. The compound's well-characterized melting point (228–230 °C) and exact mass (198.0793 g/mol) enable rigorous batch-to-batch quality verification , while the distinct HBA count and spatial orientation differentiate it from the 8-methoxy isomer for structure-based design campaigns .

Physicochemical Probe Development: pKa- and Solubility-Driven Library Design

For medicinal chemistry teams constructing focused libraries around the δ-carboline scaffold, the predicted pKa of 15.06 for 7-Methoxy-5H-pyrido[3,2-b]indole provides a defined starting point for modulating ionization-dependent properties such as solubility, permeability, and off-target promiscuity . The directional pKa shift induced by the 7-methoxy group (relative to the unsubstituted scaffold) enables systematic exploration of structure–property relationships, with the compound serving as a reference standard for calibrating computational pKa prediction models and chromatographic hydrophobicity indices (CHI) within the pyridoindole series .

Quality Control and Compound Management: Melting Point and Mass-Based Identity Verification in High-Throughput Screening

Compound management facilities and screening centers should employ the experimentally determined melting point (228–230 °C) and exact mass (198.0793 g/mol) of 7-Methoxy-5H-pyrido[3,2-b]indole as orthogonal identity verification checkpoints . The melting point provides rapid, instrument-accessible batch confirmation, while the exact mass enables LC-MS-based discrimination from the non-methoxylated parent scaffold (Δ +30.01 Da) . These quality gates are essential when multiple methoxy-substituted pyridoindole isomers are managed within the same compound collection, mitigating the risk of well-swapping or isomeric cross-contamination that could confound screening data interpretation.

Antiparasitic Drug Discovery: δ-Carboline Scaffold Exploration for Antitrypanosomal and Antiplasmodial Activity

The δ-carboline scaffold (5H-pyrido[3,2-b]indole) has documented antitrypanosomal and antiplasmodial activity [3]. The parent scaffold 5H-pyrido[3,2-b]indole inhibits Trypanosoma cruzi and Plasmodium falciparum, and methylation at N-1 has been shown to be essential for antimalarial potency with selective accumulation in the intracellular parasite [3]. Procurement of 7-Methoxy-5H-pyrido[3,2-b]indole provides a structurally distinct methoxy substitution vector (C7 of the indole ring rather than N1) for systematic exploration of antiparasitic SAR, complementing existing N1-methyl-δ-carboline leads and potentially yielding compounds with differentiated potency, selectivity, or resistance profiles [3].

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